molecular formula C23H19BrN8O3 B11563385 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11563385
M. Wt: 535.4 g/mol
InChI Key: IOMGAKDOIYJTMY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as bromobenzylidene, methoxyphenyl, and nitrophenyl

Preparation Methods

The synthesis of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine to form the triazine ring.

    Substitution reactions: The triazine ring is further functionalized by reacting with 4-methoxyaniline and 4-nitroaniline to introduce the methoxyphenyl and nitrophenyl groups, respectively.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:

    6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the nitrophenyl group.

    6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxyphenyl group.

    6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine: Lacks both the methoxyphenyl and nitrophenyl groups.

Properties

Molecular Formula

C23H19BrN8O3

Molecular Weight

535.4 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19BrN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

IOMGAKDOIYJTMY-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.